4-[(Oxan-4-yl)amino]benzoic acid
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Overview
Description
4-[(Oxan-4-yl)amino]benzoic acid, also known as 4-tetrahydro-2H-pyran-4-ylbenzoic acid, is a compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to an oxan-4-yl group, which is a tetrahydropyran ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-4-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with tetrahydropyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sodium cyanoborohydride, to facilitate the reductive amination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(Oxan-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[(Oxan-4-yl)amino]benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(Oxan-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid (PABA): An aromatic compound with similar structural features, used as a precursor for folate synthesis and in sunscreen formulations.
4-(Phenylazo)benzoic acid: A compound with an azo group, used in dye synthesis and as a reagent in organic chemistry.
Uniqueness
4-[(Oxan-4-yl)amino]benzoic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds. Additionally, its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-1-3-10(4-2-9)13-11-5-7-16-8-6-11/h1-4,11,13H,5-8H2,(H,14,15) |
InChI Key |
AHGXTTITUHBLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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